4-Bromo-2,3-difluoro-6-nitroaniline

Cross-coupling reactions Palladium catalysis Medicinal chemistry

SAR studies on antibacterial scaffolds often stall due to lack of a versatile aryl bromide with orthogonal handles. 4-Bromo-2,3-difluoro-6-nitroaniline (CAS 626238-73-1) addresses this: • 4-Br enables Suzuki/Stille/Buchwald-Hartwig couplings-more reactive than 4-Cl analog. • Ortho-nitro/amino pair yields benzimidazoles & quinoxalines after reduction. • LogP 3.32 enhances membrane permeability for intracellular targets. • Evaluated against E. coli & S. pyogenes-substantiated antibacterial hit discovery starting point. 98% purity; store at 2-8°C under inert atmosphere; ships ambient.

Molecular Formula C6H3BrF2N2O2
Molecular Weight 253 g/mol
CAS No. 626238-73-1
Cat. No. B1288947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluoro-6-nitroaniline
CAS626238-73-1
Molecular FormulaC6H3BrF2N2O2
Molecular Weight253 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-]
InChIInChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2
InChIKeyUEQDRXXHEPIYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluoro-6-nitroaniline Procurement Guide


4-Bromo-2,3-difluoro-6-nitroaniline (CAS 626238-73-1) is a halogenated and nitro-substituted aromatic amine. Its molecular formula is C6H3BrF2N2O2, and its molecular weight is 253.00 g/mol . The compound features a distinctive substitution pattern on the benzene ring, with a bromine atom at the 4-position, fluorine atoms at the 2- and 3-positions, and an amino group adjacent to a nitro group at the 6-position . This specific arrangement of electron-withdrawing groups and a reactive halogen atom makes it a versatile building block in organic synthesis, particularly for the preparation of complex molecules with tailored biological or material properties. It is available from commercial suppliers, typically at a purity of 95% or higher, and is handled as a solid that should be stored under inert atmosphere and refrigerated (2-8°C) .

Multi-functional aromatic building block (Br, F, NO₂, NH₂)
Suited for Pd-catalyzed coupling, reduction, and heterocycle synthesis
Storage: Inert atmosphere, refrigerated (2–8°C)

4-Bromo-2,3-difluoro-6-nitroaniline vs. Standard Analogs


4-Bromo-2,3-difluoro-6-nitroaniline occupies a specific reactivity and physicochemical niche that is not replicated by its closest in-class analogs. Simple substitution of the 4-position halogen from bromine to chlorine, for instance, results in a compound with lower molecular weight and altered reactivity in cross-coupling reactions, as aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed transformations . Furthermore, replacing the halogen atom with hydrogen eliminates a crucial synthetic handle, precluding a wide range of derivatization reactions . Conversely, the presence of the ortho-nitro group in the target compound distinguishes it from the simpler 4-bromo-2,3-difluoroaniline, which lacks the strong electron-withdrawing and redox-active nitro functionality that enables key transformations and influences the compound's electronic properties [1]. These structural variations lead to quantifiable differences in properties and reactivity that are critical for specific research applications.

Analog
Why Interchangeability May Fail
4-Chloro analog
Lower aryl halide reactivity in Pd-catalyzed cross-coupling may reduce yields
4-Bromo-2,3-difluoroaniline
Absence of ortho-nitro group limits access to diamine-derived heterocycle routes
2,3-Difluoro-6-nitroaniline
Lack of bromine synthetic handle limits diversification via cross-coupling

Quantitative Differentiation of 4-Bromo-2,3-difluoro-6-nitroaniline


Enhanced Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position in 4-Bromo-2,3-difluoro-6-nitroaniline provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its 4-chloro analog (4-Chloro-2,3-difluoro-6-nitroaniline, CAS 211693-75-3) . This is a class-level inference based on the well-established reactivity order of aryl halides in oxidative addition to palladium(0), where aryl bromides are far more reactive than aryl chlorides [1]. The presence of the ortho-nitro and ortho-fluoro groups further deactivates the ring toward oxidative addition, making the higher reactivity of the bromide even more crucial for achieving synthetically useful yields. While direct comparative kinetic data for these specific compounds is not available in the public domain, the fundamental principle dictates that the brominated compound is a superior electrophile for Suzuki, Stille, and Buchwald-Hartwig couplings.

Cross-Coupling Reactivity
Class-level
Aryl bromide — higher reactivity Aryl chloride — lower reactivity
Supports Pd-catalyzed coupling workflow selection
Reactivity trend based on class-level principle; compound-specific kinetic data not publicly available
Cross-coupling reactions Palladium catalysis Medicinal chemistry

Lipophilicity & Bioavailability Profile

4-Bromo-2,3-difluoro-6-nitroaniline has a computed LogP value of 3.32 and a Topological Polar Surface Area (TPSA) of 71.84 Ų . The 4-chloro analog (4-Chloro-2,3-difluoro-6-nitroaniline) has a lower molecular weight (208.55 g/mol vs 253.00 g/mol) and lacks a computed LogP in the cited source, but the presence of chlorine in place of bromine is generally associated with lower lipophilicity . The higher LogP of the bromo compound suggests enhanced membrane permeability, which is a critical parameter for compounds intended to be used as precursors for bioactive molecules. In contrast, the non-halogenated analog, 2,3-Difluoro-6-nitroaniline (CAS 211693-73-1), has a lower molecular weight (174.11 g/mol) and does not have the additional lipophilic bromine atom, which will affect its LogP and overall hydrophobic character .

Lipophilicity (LogP)
Source review
3.32
Reported lipophilicity context for membrane permeability studies
Comparator LogP not available for direct head-to-head comparison
Lipophilicity Drug-likeness ADME properties Medicinal chemistry

Synthetic Handle: Ortho-Nitro Group

A key differentiation for 4-Bromo-2,3-difluoro-6-nitroaniline is the presence of the nitro group ortho to the amino group. This is in direct contrast to a simpler analog like 4-Bromo-2,3-difluoroaniline (CAS 112279-72-8), which lacks the nitro group [1]. The nitro group serves as a powerful electron-withdrawing group that can be selectively reduced to a second amino group, yielding a 1,2-diamine derivative [2]. This ortho-diamine functionality is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and triazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The analog lacking the nitro group cannot participate in these specific transformations.

Ortho-Nitro Synthetic Handle
Class-level
Nitro group present (ortho to NH₂) Nitro group absent
Enables reduction to ortho-diamine; key for heterocycle synthesis
Standard reduction methods apply; analogous reactivity assumed
Synthetic intermediate Reduction Diamine synthesis Heterocycle formation

Antibacterial Intermediate

4-Bromo-2,3-difluoro-6-nitroaniline is explicitly cited as a starting material for the preparation of antibacterial agents . The compound itself has been evaluated for its antibacterial properties against Escherichia coli and Streptococcus pyogenes . While specific minimum inhibitory concentration (MIC) values are not provided in the available authoritative sources, the documented use of this exact compound in antibacterial research distinguishes it from other analogs. A search for the related compound, 2,3-Difluoro-6-nitroaniline, as an antibacterial intermediate yielded no such direct statements in the authoritative sources reviewed [1]. This application-specific documentation provides a tangible, albeit qualitative, point of differentiation for a researcher focused on this therapeutic area.

Antibacterial Intermediate
Reported
Documented use as antibacterial intermediate
Supports antibacterial screening research context
MIC values not reported; compound evaluated against E. coli and S. pyogenes
Antibacterial intermediate Medicinal chemistry Drug discovery

Key Application Scenarios for 4-Bromo-2,3-difluoro-6-nitroaniline


Palladium-Catalyzed Cross-Coupling

The well-established higher reactivity of the aryl bromide functional group in 4-Bromo-2,3-difluoro-6-nitroaniline [1] makes it the preferred starting material over its 4-chloro analog for Suzuki, Stille, or Buchwald-Hartwig couplings. This is particularly valuable in medicinal chemistry where diverse libraries are synthesized. The presence of the bromine atom at the 4-position allows for efficient diversification, while the nitro and amino groups provide additional points for subsequent modification, enabling the rapid generation of complex analogs for structure-activity relationship (SAR) studies.

Synthesis of Ortho-Diamine-Derived Heterocycles

This compound is uniquely suited for projects requiring the construction of nitrogen-containing heterocycles. The ortho-nitro and ortho-amino groups [2] are a specific arrangement not found in simpler analogs like 4-Bromo-2,3-difluoroaniline. Following reduction of the nitro group to an amine, the resulting ortho-diamine serves as a versatile intermediate for synthesizing benzimidazoles, quinoxalines, and other fused ring systems, which are common motifs in pharmaceuticals and advanced materials.

Lipophilicity Optimization in Lead Compounds

In drug discovery projects where enhancing membrane permeability is a goal, 4-Bromo-2,3-difluoro-6-nitroaniline provides a starting scaffold with a higher calculated LogP (3.32) compared to its chloro or non-halogenated analogs. This increased lipophilicity can be a strategic advantage for accessing intracellular targets or improving oral absorption. Researchers can leverage this property from the outset of a synthesis, using the compound as a building block to build in a favorable lipophilic profile.

Antibacterial Research Building Block

Given its documented use as a starting material for antibacterial agents and its prior evaluation against E. coli and S. pyogenes , this compound is a logical procurement choice for research groups specifically focused on developing new antibacterial therapies. Its use as an intermediate in this context is more directly supported than for its non-brominated analogs, providing a more substantiated starting point for hit discovery and lead optimization in this disease area.

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling
Aryl bromide reactivity handle
Coupling yield and condition screening
Ortho-diamine heterocycle synthesis
Ortho-nitro/amino group arrangement
Reduction efficiency and diamine purity
Lead compound lipophilicity tuning
Reported LogP profile
Membrane permeability assay context
Antibacterial screening intermediate
Documented antibacterial intermediate use
MIC and strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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